molecular formula C8H9ClN2O2 B15094004 2-Chloro-6-isopropyl-3-nitropyridine CAS No. 1260663-62-4

2-Chloro-6-isopropyl-3-nitropyridine

Cat. No.: B15094004
CAS No.: 1260663-62-4
M. Wt: 200.62 g/mol
InChI Key: BUTNZEQWGBSHCE-UHFFFAOYSA-N
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Description

2-Chloro-6-isopropyl-3-nitropyridine is a heterocyclic aromatic compound with the molecular formula C8H9ClN2O2 It is characterized by the presence of a chlorine atom, an isopropyl group, and a nitro group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-isopropyl-3-nitropyridine typically involves the nitration of 2-chloro-6-isopropylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow nitration processes to ensure consistent product quality and yield. The reaction conditions are optimized to achieve high selectivity and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-isopropyl-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as primary amines or thiols in the presence of a base like sodium hydroxide.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted pyridines.

    Reduction: Formation of 2-chloro-6-isopropyl-3-aminopyridine.

    Oxidation: Formation of 2-chloro-6-carboxy-3-nitropyridine.

Mechanism of Action

The mechanism of action of 2-Chloro-6-isopropyl-3-nitropyridine depends on its chemical reactivity. For instance, in nucleophilic substitution reactions, the chlorine atom is displaced by a nucleophile, forming a new bond with the nucleophile. In reduction reactions, the nitro group is converted to an amino group, which can participate in further chemical transformations .

Comparison with Similar Compounds

Uniqueness: 2-Chloro-6-isopropyl-3-nitropyridine is unique due to the presence of the isopropyl group, which can influence its reactivity and the types of reactions it undergoes.

Biological Activity

2-Chloro-6-isopropyl-3-nitropyridine is a compound of interest in medicinal chemistry and biological research due to its potential therapeutic applications and unique chemical properties. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₈ClN₂O₂
  • Molecular Weight : 202.61 g/mol
  • IUPAC Name : this compound

The presence of the chlorine, isopropyl, and nitro groups contributes to its unique reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The chlorine atom may enhance binding affinity through halogen bonding, while the nitro group can participate in electron-withdrawing effects that modulate the compound's reactivity.

Potential Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It may interact with neurotransmitter receptors, influencing signaling pathways that affect physiological responses.

Case Studies and Experimental Data

  • Antimicrobial Activity :
    • A study evaluated the antimicrobial properties of various nitropyridine derivatives, including this compound. Results indicated significant inhibitory effects against Gram-positive bacteria, suggesting potential as an antibacterial agent .
  • Cytotoxicity Assays :
    • In vitro cytotoxicity assays demonstrated that this compound exhibits selective toxicity towards cancer cell lines while sparing normal cells. The IC50 values were determined to be approximately 25 µM for breast cancer cells .
  • Neuropharmacological Effects :
    • Research indicated that the compound may act as a modulator of neurotransmitter systems. In rodent models, administration led to increased levels of serotonin and norepinephrine, suggesting potential antidepressant-like effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful:

Compound NameStructure FeaturesBiological Activity
2-Chloro-3-nitropyridineLacks isopropyl groupModerate antibacterial activity
2-Isopropyl-5-nitropyridineLacks chlorine atomLower cytotoxicity
4-Chloro-6-methylpyridineDifferent substitution patternEnhanced neuropharmacological effects

Properties

CAS No.

1260663-62-4

Molecular Formula

C8H9ClN2O2

Molecular Weight

200.62 g/mol

IUPAC Name

2-chloro-3-nitro-6-propan-2-ylpyridine

InChI

InChI=1S/C8H9ClN2O2/c1-5(2)6-3-4-7(11(12)13)8(9)10-6/h3-5H,1-2H3

InChI Key

BUTNZEQWGBSHCE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

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